2-phenoxy-1-(2,3,4-trihydroxyphenyl)ethanone
Description
2-Phenoxy-1-(2,3,4-trihydroxyphenyl)ethanone is an organic compound with the molecular formula C14H12O5. It is known for its unique structure, which includes a phenoxy group and a trihydroxyphenyl group connected by an ethanone linkage. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
IUPAC Name |
2-phenoxy-1-(2,3,4-trihydroxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O5/c15-11-7-6-10(13(17)14(11)18)12(16)8-19-9-4-2-1-3-5-9/h1-7,15,17-18H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNBIPKBLHVRQPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)C2=C(C(=C(C=C2)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-1-(2,3,4-trihydroxyphenyl)ethanone typically involves the reaction of 2,3,4-trihydroxybenzaldehyde with phenol in the presence of a suitable catalyst. The reaction conditions often include an acidic or basic medium to facilitate the formation of the desired product. The process may involve heating and stirring to ensure complete reaction and high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Phenoxy-1-(2,3,4-trihydroxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenoxy or trihydroxyphenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Alcohol derivatives of the original compound.
Substitution: Halogenated or nitrated derivatives of the phenoxy or trihydroxyphenyl rings.
Scientific Research Applications
2-Phenoxy-1-(2,3,4-trihydroxyphenyl)ethanone has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential antioxidant properties and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism by which 2-phenoxy-1-(2,3,4-trihydroxyphenyl)ethanone exerts its effects involves interactions with various molecular targets. The compound’s phenolic groups can participate in redox reactions, influencing cellular oxidative stress levels. It may also interact with enzymes and receptors, modulating biochemical pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-1-(2,3,4-trihydroxyphenyl)ethanone
- 1-(3,4-Dihydroxyphenyl)ethanone
- 2-(4-Propylphenoxy)-1-(2,4,6-trihydroxyphenyl)ethanone
Uniqueness
2-Phenoxy-1-(2,3,4-trihydroxyphenyl)ethanone is unique due to its combination of a phenoxy group and a trihydroxyphenyl group, which imparts distinct chemical and biological properties. This structural uniqueness allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
